

structure of 2,5-Dibromo-4-hydroxybenzotrile

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2,5-Dibromo-4-hydroxybenzotrile

CAS No.: 1824055-68-6

Cat. No.: B2705349

[Get Quote](#)

An In-Depth Technical Guide on the Structure and Synthesis of **2,5-Dibromo-4-hydroxybenzotrile**

Executive Summary

In the landscape of halogenated aromatic nitriles, **2,5-Dibromo-4-hydroxybenzotrile** (CAS 1824055-68-6) occupies a highly specific niche as a synthetic intermediate and analytical standard[1]. Despite its structural simplicity, it is frequently the subject of nomenclature confusion in agrochemical and pharmacological literature, where it is often erroneously conflated with its widely commercialized isomer, Bromoxynil (3,5-dibromo-4-hydroxybenzotrile, CAS 1689-84-5)[2][3]. This whitepaper deconstructs the structural chemistry, electronic profiling, and regioselective synthesis required to isolate the 2,5-isomer, providing drug development professionals and material scientists with a definitive, self-validating methodological framework.

Structural Chemistry & Electronic Profiling

The molecular architecture of **2,5-Dibromo-4-hydroxybenzotrile** (C₇H₃Br₂NO) is defined by a central benzene ring bearing four distinct substituents[4]. The spatial arrangement directly dictates its chemical reactivity and physical properties:

- C1 (Nitrile Group, -CN): A strong electron-withdrawing group (EWG) via both inductive and resonance effects. It deactivates the ring and traditionally directs incoming electrophiles to the meta positions (C3, C5).
- C4 (Hydroxyl Group, -OH): A strong electron-donating group (EDG) via resonance. It highly activates the ring and directs ortho/para. Because the para position (C1) is occupied, it directs exclusively to the ortho positions (C3, C5).
- C2 & C5 (Bromine Atoms, -Br): Weakly deactivating halogens that provide significant steric bulk and lipophilicity.

Isomeric Disambiguation: The 2,5 vs. 3,5 Conundrum

Because both the -CN and -OH groups synergistically direct electrophilic aromatic substitution (EAS) toward the C3 and C5 positions, the direct bromination of 4-hydroxybenzotrile overwhelmingly yields the 3,5-isomer (Bromoxynil)[5]. Achieving the 2,5-substitution pattern requires bypassing this thermodynamic sink via targeted regioselective synthesis.

Quantitative Data Summary

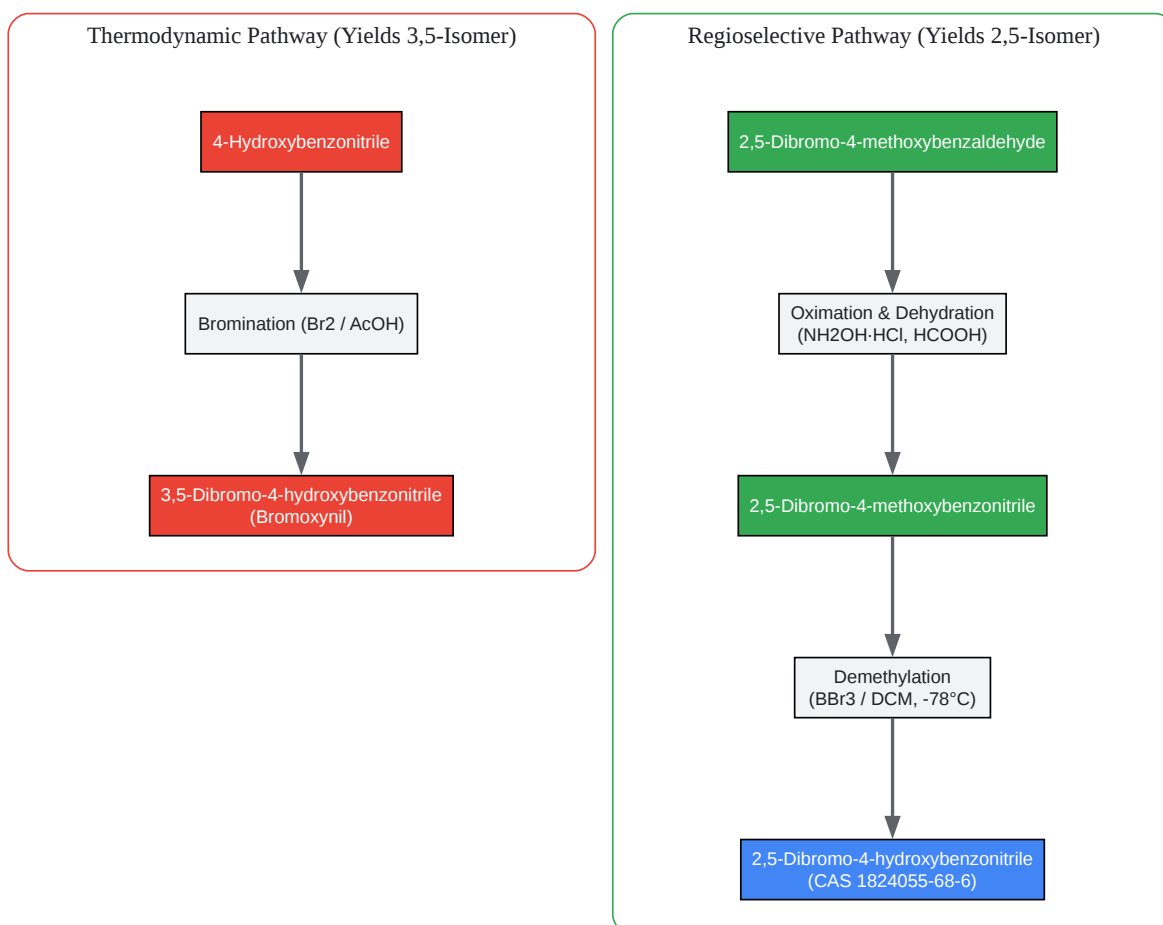
The following table summarizes the physicochemical and analytical distinctions between the two isomers to aid in laboratory verification[3][5].

Property	2,5-Dibromo-4-hydroxybenzotrile	3,5-Dibromo-4-hydroxybenzotrile (Bromoxynil)
CAS Number	1824055-68-6	1689-84-5
Molecular Formula	C ₇ H ₃ Br ₂ NO	C ₇ H ₃ Br ₂ NO
Molecular Weight	276.91 g/mol	276.91 g/mol
Physical Appearance	Pale-yellow to yellow-brown solid	Colorless to white crystalline solid
¹ H-NMR Aromatic Signals	Two singlets (1H each, para relationship, ~0-1 Hz coupling)	One singlet (2H, meta relationship, chemically equivalent)
Primary Application	Synthetic intermediate, analytical standard	Commercial herbicide (PSII inhibitor)

Regioselective Synthesis Strategy

To synthesize the 2,5-isomer, we must circumvent the natural directing effects of the -OH and -CN groups. The most robust, self-validating pathway is to utilize a pre-halogenated, protected precursor such as 2,5-dibromo-4-methoxybenzaldehyde.

By converting the aldehyde to a nitrile and subsequently deprotecting the methoxy group using Boron tribromide (BBr₃), we lock the bromines into the 2,5-positions.



[Click to download full resolution via product page](#)

Fig 1: Regioselective synthesis of the 2,5-isomer vs. direct bromination yielding the 3,5-isomer.

Detailed Experimental Protocols

The following workflows are designed for high-yield recovery and analytical purity, incorporating mechanistic causality for each critical step.

Protocol A: One-Pot Oximation and Dehydration

Objective: Convert 2,5-dibromo-4-methoxybenzaldehyde to 2,5-dibromo-4-methoxybenzoxime.

- Reagent Preparation: Dissolve 10.0 mmol of 2,5-dibromo-4-methoxybenzaldehyde in 25 mL of concentrated formic acid (HCOOH) in a round-bottom flask.
- Oximation: Add 12.0 mmol of hydroxylamine hydrochloride (NH₂OH·HCl) to the stirring solution.
- Reflux & Dehydration: Heat the mixture to reflux (approx. 100°C) for 4 hours.
 - Causality: Formic acid serves a dual purpose here. It acts as the solvent for the initial oxime formation and subsequently acts as a dehydrating agent, eliminating water from the oxime intermediate to form the nitrile group in a single, efficient pot.
- Workup: Cool the reaction to room temperature and pour it over 100 g of crushed ice. Filter the resulting precipitate, wash extensively with cold distilled water to remove residual acid, and dry under a vacuum.

Protocol B: BBr₃-Mediated Demethylation

Objective: Cleave the methoxy ether to yield the final **2,5-Dibromo-4-hydroxybenzoxime**.

- Inert Atmosphere Setup: Purge a flame-dried round-bottom flask with Argon. Dissolve 5.0 mmol of the intermediate from Protocol A in 20 mL of anhydrous dichloromethane (DCM).
- Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath to reach -78°C.
 - Causality: Boron tribromide is a highly aggressive Lewis acid. Cryogenic cooling prevents the over-reaction of the nitrile group and minimizes the formation of tarry, polymerized byproducts.
- Cleavage: Dropwise add 15.0 mmol of BBr₃ via a gas-tight syringe. Allow the reaction to slowly warm to room temperature and stir for 12 hours.

- Quenching (Critical Safety Step): Re-cool the flask to 0°C. Carefully quench the reaction by adding 10 mL of anhydrous methanol dropwise, followed by 20 mL of water.
 - Causality: Methanol safely reacts with excess BBr₃ to form trimethyl borate (a volatile, benign liquid), preventing the violent, exothermic release of HBr gas that occurs if water is added directly.
- Isolation: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes:EtOAc) to isolate the target compound.

Protocol C: Analytical Validation

To validate the success of the regioselective synthesis, perform ¹H-NMR (400 MHz, DMSO-d₆).

- Expected Result: You will observe two distinct singlets in the aromatic region (approx. 7.5 - 8.2 ppm), each integrating to 1H. This confirms the para relationship of the protons at C3 and C6. If the product were the 3,5-isomer, only a single peak integrating to 2H would be visible due to the chemical equivalence of the protons at C2 and C6.

References

- [4] National Center for Biotechnology Information. "**2,5-Dibromo-4-hydroxybenzotrile** | C₇H₃Br₂NO | CID 12049468 - PubChem." nih.gov. Available at: [\[Link\]](#)
- [2] Brudenell, A., et al. "Physicochemical Aspects of Phloem Translocation of Herbicides." Semantic Scholar. Available at: [\[Link\]](#)
- [5] Wikipedia Contributors. "Bromoxynil." Wikipedia, The Free Encyclopedia. Available at: [\[Link\]](#)
- [3] National Center for Biotechnology Information. "Bromoxynil | C₇H₃Br₂NO | CID 15531 - PubChem." nih.gov. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2,5-DIBROMO-4-HYDROXYBENZONITRILE | 1824055-68-6 \[sigmaaldrich.com\]](#)
- [2. semanticscholar.org \[semanticscholar.org\]](#)
- [3. Bromoxynil | C7H3Br2NO | CID 15531 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [4. 2,5-Dibromo-4-hydroxybenzonitrile | C7H3Br2NO | CID 12049468 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [5. Bromoxynil - Wikipedia \[en.wikipedia.org\]](#)
- To cite this document: BenchChem. [structure of 2,5-Dibromo-4-hydroxybenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2705349/docs#structure-of-2-5-dibromo-4-hydroxybenzonitrile\]](https://www.benchchem.com/product/b2705349/docs#structure-of-2-5-dibromo-4-hydroxybenzonitrile)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check